molecular formula C21H18BrO2P B13039737 Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester CAS No. 13504-77-3

Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester

Cat. No.: B13039737
CAS No.: 13504-77-3
M. Wt: 413.2 g/mol
InChI Key: OHTLVGBGUQAOJZ-UHFFFAOYSA-N
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Description

Structurally, it consists of a methyl ester backbone with a bromo substituent and a triphenylphosphoranylidene group, which enables its utility in forming carbon-carbon double bonds via the Wittig reaction. This compound is part of a broader class of phosphonium ylides used in organic synthesis for the stereoselective preparation of alkenes . Its bromo substituent distinguishes it from non-halogenated analogs, offering unique reactivity in cross-coupling and substitution reactions .

Properties

CAS No.

13504-77-3

Molecular Formula

C21H18BrO2P

Molecular Weight

413.2 g/mol

IUPAC Name

methyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C21H18BrO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

OHTLVGBGUQAOJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester typically involves the reaction of triphenylphosphine with bromoacetic acid methyl ester under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding acids or esters .

Scientific Research Applications

Organic Synthesis

Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Functional Group Transformations : The compound can facilitate the transformation of functional groups in organic molecules, making it useful for synthesizing complex organic compounds.
  • Heterocycle Synthesis : It has been employed in the synthesis of heterocycles, which are essential in pharmaceuticals due to their biological activity .

Agrochemical Applications

The compound's reactivity makes it a candidate for use in agrochemicals. Its potential applications include:

  • Pesticide Formulation : Due to its chemical properties, it may be utilized in creating effective pesticide formulations.
  • Herbicide Development : Similar compounds have been investigated for their herbicidal activities, suggesting potential for this compound as well.

Data Table: Comparison with Related Compounds

Compound NameStructure TypeUnique Features
Acetic AcidCarboxylic AcidParent compound; lacks additional substituents
Bromoacetic AcidCarboxylic AcidHalogenated; more reactive than the ester
TriphenylphosphinePhosphineNo ester functionality; used as ligand
Acetic Acid, Bromo(triphenylphosphoranylidene)-Methyl EsterEsterCombines ester functionality with phosphoranylidene moiety

This table illustrates the uniqueness of acetic acid, bromo(triphenylphosphoranylidene)-methyl ester compared to related compounds.

Case Study 1: Organic Synthesis

A study demonstrated the use of acetic acid, bromo(triphenylphosphoranylidene)-methyl ester in synthesizing complex heterocycles. The reaction conditions were optimized to achieve high yields and selectivity for the desired products. This showcases the compound's utility in advancing organic synthesis methodologies .

Case Study 2: Pharmaceutical Research

Research into compounds structurally similar to acetic acid, bromo(triphenylphosphoranylidene)-methyl ester revealed significant antimicrobial activity against various pathogens. These findings suggest that further exploration of this compound could lead to new pharmaceutical agents targeting infectious diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related triphenylphosphoranylidene esters, focusing on substituents, reactivity, and applications. Key analogs are listed in Table 1 , followed by detailed analysis.

Table 1: Comparison of Triphenylphosphoranylidene Esters

Compound Name CAS Number Substituent Molecular Formula Key Applications Reference
Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester - Br C₂₃H₂₀BrO₂P* Alkene synthesis; halogenation intermediates
Acetic acid, (triphenylphosphoranylidene)-, methyl ester 2605-67-6 H C₂₁H₂₁O₂P Wittig olefination; α,β-unsaturated ester synthesis
Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester 1099-45-2 H (ethyl ester) C₂₂H₂₃O₂P Annulation reactions; heterocycle synthesis
Acetic acid, chloro(triphenylphosphoranylidene)-, methyl ester 31459-98-0 Cl C₂₁H₁₈ClO₂P Halogenated alkene precursors
Acetic acid, cyano(triphenylphosphoranylidene)-, ethyl ester 13504-72-8 CN C₂₃H₂₀NO₂P Nitrile-functionalized alkene synthesis

*Estimated formula based on structural analogs.

Structural and Reactivity Differences

  • Bromo vs. This allows participation in Suzuki-Miyaura cross-couplings (e.g., with aryl boronic acids) without prior activation .
  • Bromo vs. Chloro Analogs : The bromo group’s larger atomic radius and lower electronegativity vs. chlorine (e.g., CAS 31459-98-0) result in slower nucleophilic substitution but better compatibility with palladium-catalyzed reactions .
  • Ester Group Variation : Ethyl esters (e.g., CAS 1099-45-2) exhibit slower hydrolysis rates compared to methyl esters, making them preferable in prolonged reactions .

Physical Properties

  • Bromo derivatives typically have higher molecular weights and melting points compared to non-halogenated analogs due to bromine’s mass and polarizability.
  • Solubility in polar aprotic solvents (e.g., DMF, DMSO) is comparable across the series, but bromo-substituted compounds may show reduced stability under basic conditions .

Biological Activity

Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester is an organic compound that has garnered interest due to its potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesizing available research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Acetic acid : A simple carboxylic acid.
  • Bromo substituent : Enhances reactivity.
  • Triphenylphosphoranylidene group : Contributes to its electrophilic nature.

This combination of functional groups allows for diverse chemical reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with phosphoranylidene groups can exhibit antimicrobial properties. For instance, similar phosphonium salts have shown effectiveness against various bacterial strains. The presence of the bromo substituent may enhance this activity through increased membrane permeability or interaction with microbial enzymes.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of phosphoranylidene derivatives. For example:

  • A study demonstrated that triphenylphosphoranylidene derivatives inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Another investigation highlighted the dual mechanism of action in related compounds as both vascular disrupting agents and cytotoxic anticancer agents .

These findings suggest that this compound may also possess anticancer properties worthy of further exploration.

Comparative Analysis with Related Compounds

To elucidate the unique characteristics of this compound, a comparative analysis with similar compounds is essential:

Compound NameStructure TypeUnique Features
Methyl AcetateCarboxylate EsterSimple structure; widely used solvent
TriphenylphosphinePhosphineNo ester functionality; used as ligand
Bromoacetic AcidCarboxylic AcidHalogenated; more reactive than the ester
Acetic AcidCarboxylic AcidParent compound; lacks additional substituents
This compound Ester with PhosphoranylideneUnique combination influencing reactivity and application potential

Case Studies Highlighting Biological Activity

  • Antimicrobial Efficacy Study : A study conducted on phosphonium salts demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting that structural modifications can enhance their efficacy .
  • Cytotoxicity Assessment : A recent investigation into derivatives of triphenylphosphoranylidene revealed IC50 values in the micromolar range against various cancer cell lines. This indicates a promising pathway for developing new anticancer agents .
  • Electrophilic Reactions : The compound's electrophilic nature allows it to participate in various chemical reactions that could lead to biologically active products. For instance, reactions involving benzaldehyde showed promising rates of product formation in buffered solutions .

Conclusion and Future Directions

The biological activity of this compound presents a compelling area for further research. While existing studies provide insights into its potential antimicrobial and anticancer properties, more targeted investigations are necessary to fully elucidate its biological mechanisms and therapeutic applications.

Future research should focus on:

  • In vivo studies to assess therapeutic efficacy.
  • Mechanistic studies to understand the pathways affected by this compound.
  • Development of derivatives with enhanced biological activity.

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